molecular formula C12H16ClN B7590635 2-Chloro-5-cyclohexylaniline

2-Chloro-5-cyclohexylaniline

Cat. No.: B7590635
M. Wt: 209.71 g/mol
InChI Key: PFLTZIGWSIPXKE-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclohexylaniline: is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with a chlorine atom at the second position and a cyclohexyl group at the fifth position, along with an amino group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyclohexylaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chloroaniline with cyclohexyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-chloroaniline and cyclohexyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of 2-chloro-5-nitroaniline in the presence of a suitable catalyst like palladium on carbon (Pd/C). The hydrogenation process reduces the nitro group to an amino group, yielding this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-cyclohexylaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form cyclohexyl-substituted aniline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) can be used in polar solvents like ethanol or methanol.

Major Products:

    Oxidation: Formation of 2-chloro-5-nitroaniline or 2-chloro-5-nitrosobenzene.

    Reduction: Formation of 2-chloro-5-cyclohexylamine.

    Substitution: Formation of 2-hydroxy-5-cyclohexylaniline or 2-methoxy-5-cyclohexylaniline.

Scientific Research Applications

2-Chloro-5-cyclohexylaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and dyes.

    Biological Studies: It may be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with specific biological activities.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclohexylaniline depends on its specific application

    Binding to Enzymes: The amino group can form hydrogen bonds with active sites of enzymes, affecting their activity.

    Interaction with Receptors: The aromatic ring and substituents can interact with receptor sites, modulating their function.

    Pathways Involved: The compound may influence signaling pathways by altering the activity of key enzymes or receptors involved in cellular processes.

Comparison with Similar Compounds

    2-Chloroaniline: Lacks the cyclohexyl group, making it less bulky and potentially less selective in certain reactions.

    5-Chloro-2-cyclohexylaniline: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    2-Chloro-5-nitroaniline: Contains a nitro group instead of an amino group, resulting in different chemical properties and reactivity.

Uniqueness: 2-Chloro-5-cyclohexylaniline is unique due to the presence of both a chlorine atom and a cyclohexyl group on the aromatic ring. This combination imparts specific steric and electronic effects, influencing its reactivity and interactions with other molecules. The cyclohexyl group provides bulkiness, which can enhance selectivity in certain reactions and interactions.

Properties

IUPAC Name

2-chloro-5-cyclohexylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h6-9H,1-5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLTZIGWSIPXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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